molecular formula C10H14N2O B6144732 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one CAS No. 933735-26-3

3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one

Cat. No. B6144732
CAS RN: 933735-26-3
M. Wt: 178.23 g/mol
InChI Key: XQNXXQGHSDDDQO-UHFFFAOYSA-N
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Description

Aminomethyl groups, such as the one in the requested compound, are common in organic chemistry. They are functional groups consisting of a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Another method involves the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .


Molecular Structure Analysis

The molecular structure of a compound with an aminomethyl group would include a nitrogen atom bonded to a carbon atom, which is further bonded to three hydrogen atoms . The exact structure of “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” would depend on the specific arrangement of these and other atoms in the molecule.


Physical And Chemical Properties Analysis

Amines have several physical properties, including boiling at higher temperatures than alkanes but at lower temperatures than alcohols of comparable molar mass . The exact physical and chemical properties of “3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one” would depend on its specific molecular structure.

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its exact molecular structure. For example, a compound known as 2-Amino-2-methyl-1-propanol is known to cause severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXXQGHSDDDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one

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